3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives This compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions, a pentyl group at the 1st position, and a pyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione typically involves the reaction of dichloromaleic anhydride with pentylamine. The reaction is carried out in an organic solvent such as ethanol or acetic acid, often under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
- 3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
Comparison: Compared to its analogs, 3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione exhibits unique properties due to the presence of the pentyl group. This structural difference influences its chemical reactivity, solubility, and biological activity, making it a valuable compound for specific research applications .
Properties
CAS No. |
81878-26-4 |
---|---|
Molecular Formula |
C9H11Cl2NO2 |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
3,4-dichloro-1-pentylpyrrole-2,5-dione |
InChI |
InChI=1S/C9H11Cl2NO2/c1-2-3-4-5-12-8(13)6(10)7(11)9(12)14/h2-5H2,1H3 |
InChI Key |
PGXCPARBEQXZCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C(=C(C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.